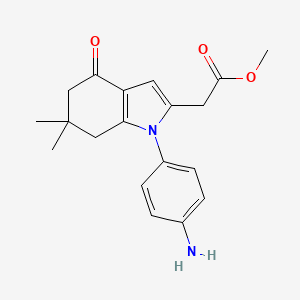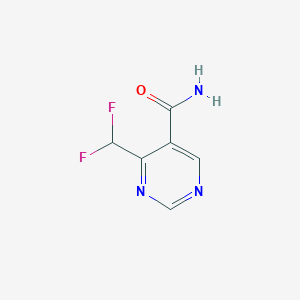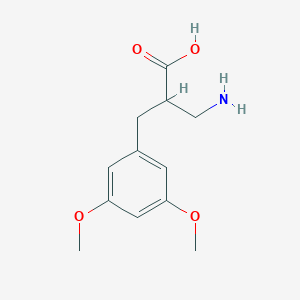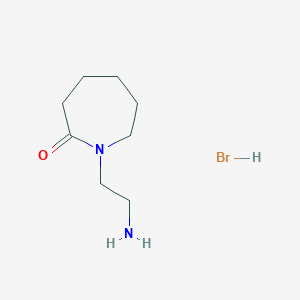![molecular formula C14H8BrN3O B13008333 2H-Pyrimido[4,5-a]carbazol-2-one, 8-bromo-1,11-dihydro- CAS No. 1499223-18-5](/img/structure/B13008333.png)
2H-Pyrimido[4,5-a]carbazol-2-one, 8-bromo-1,11-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-1H-pyrimido[4,5-a]carbazol-2(11H)-one is a heterocyclic compound that features a unique fusion of pyrimidine and carbazole rings, with a bromine atom at the 8th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1H-pyrimido[4,5-a]carbazol-2(11H)-one typically involves multicomponent reactions that allow for the formation of complex molecules through multiple bond formations. One common method involves the use of ethanol as a reaction medium and a deep eutectic mixture as a catalyst . This approach facilitates the formation of the desired compound under mild reaction conditions, using non-hazardous solvents, and achieving good to excellent yields.
Industrial Production Methods
While specific industrial production methods for 8-Bromo-1H-pyrimido[4,5-a]carbazol-2(11H)-one are not extensively documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of eco-friendly solvents and catalysts, as well as optimizing reaction conditions to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-1H-pyrimido[4,5-a]carbazol-2(11H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: The compound can form additional rings through cyclization processes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
8-Bromo-1H-pyrimido[4,5-a]carbazol-2(11H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antiviral properties.
Material Science: It is explored for use in organic electronics and optoelectronic devices due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, which can lead to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 8-Bromo-1H-pyrimido[4,5-a]carbazol-2(11H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or bind to DNA, thereby affecting cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
8-Bromo-1H-pyrimido[4,5-a]carbazol-2(11H)-one is unique due to its fused ring structure, which combines the properties of both pyrimidine and carbazole rings. This fusion imparts distinct electronic and steric characteristics, making it a valuable scaffold in medicinal chemistry and material science.
Propiedades
Número CAS |
1499223-18-5 |
|---|---|
Fórmula molecular |
C14H8BrN3O |
Peso molecular |
314.14 g/mol |
Nombre IUPAC |
8-bromo-1,3-dihydropyrimido[4,5-a]carbazol-2-one |
InChI |
InChI=1S/C14H8BrN3O/c15-8-2-4-11-10(5-8)9-3-1-7-6-16-14(19)18-12(7)13(9)17-11/h1-6H,(H2,16,18,19) |
Clave InChI |
SRGSTGMKNJALRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC3=C4C(=CNC(=O)N4)C=CC3=C2C=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





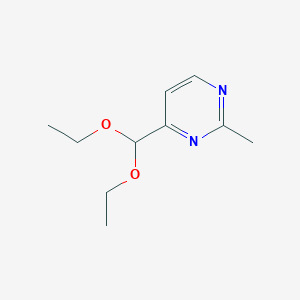
![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13008286.png)

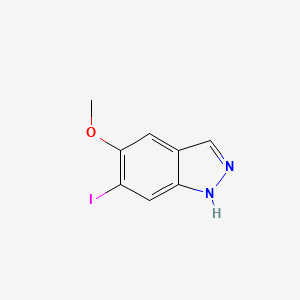
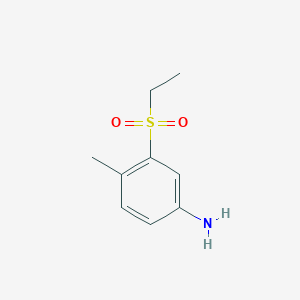
![(2S,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid](/img/structure/B13008311.png)
